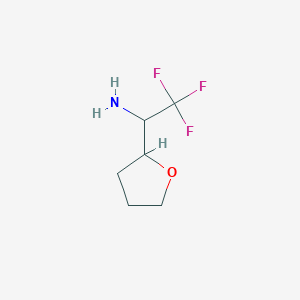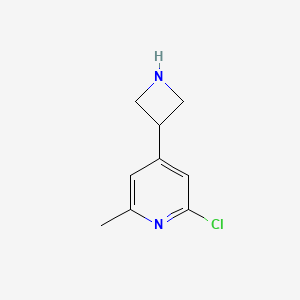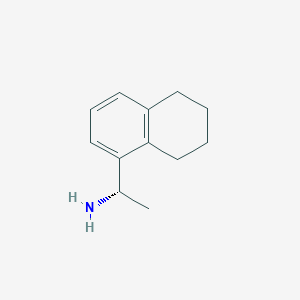
(1-(Oxetan-3-yl)azetidin-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(Oxetan-3-yl)azetidin-3-yl)methanamine: is a chemical compound with the molecular formula C7H14N2O It is characterized by the presence of an oxetane ring and an azetidine ring, both of which are four-membered heterocyclic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Oxetan-3-yl)azetidin-3-yl)methanamine typically involves the formation of the oxetane and azetidine rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the oxetane ring can be synthesized from 3-chloropropanol through a cyclization reaction, while the azetidine ring can be formed from 3-aminopropanol. These rings are then coupled using a suitable linker, such as methanamine, under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and scalability. This might include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions: (1-(Oxetan-3-yl)azetidin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, alkylating agents, and other nucleophiles under appropriate solvent conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane-3-carboxylic acid derivatives, while reduction may produce secondary or tertiary amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (1-(Oxetan-3-yl)azetidin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for the development of new pharmaceuticals and agrochemicals .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mecanismo De Acción
The mechanism of action of (1-(Oxetan-3-yl)azetidin-3-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
(1-(Oxetan-3-yl)pyrrolidin-3-yl)methanamine: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
(1-(Oxetan-3-yl)piperidin-3-yl)methanamine: Similar structure but with a piperidine ring instead of an azetidine ring.
Uniqueness: (1-(Oxetan-3-yl)azetidin-3-yl)methanamine is unique due to the presence of both oxetane and azetidine rings, which confer distinct chemical and biological properties. This combination of rings is less common compared to other similar compounds, making it a valuable molecule for research and industrial applications .
Propiedades
Fórmula molecular |
C7H14N2O |
|---|---|
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
[1-(oxetan-3-yl)azetidin-3-yl]methanamine |
InChI |
InChI=1S/C7H14N2O/c8-1-6-2-9(3-6)7-4-10-5-7/h6-7H,1-5,8H2 |
Clave InChI |
RVPOPAKKJDXVSF-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1C2COC2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(Methoxymethyl)phenoxy]piperidine](/img/structure/B13534197.png)
![1-Isobutyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13534199.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl)acetic acid](/img/structure/B13534203.png)






![5-{[(Tert-butoxy)carbonyl]amino}heptanoicacid](/img/structure/B13534247.png)




